molecular formula C21H29N3 B1516978 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine CAS No. 1040692-41-8

3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine

Cat. No.: B1516978
CAS No.: 1040692-41-8
M. Wt: 323.5 g/mol
InChI Key: NUNBULLXHNJBTR-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a molecular weight of 309.45 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized derivatives of benzhydryl-sulfonyl-piperazine and evaluated their antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. These compounds demonstrated significant antimicrobial activities, highlighting their potential in agricultural applications to protect crops from bacterial and fungal infections (Vinaya et al., 2009).

Neurochemical Effects of Piperazine Analogs

Studies on piperazine analogs have revealed their psychoactive effects, including mimicking the molecular mechanism of MDMA (Ecstasy) by stimulating the release of serotonin and dopamine. These findings are crucial for understanding the neurochemical impacts of these substances and addressing potential abuse (Baumann et al., 2005).

Anticancer Properties

Compounds derived from benzhydryl-sulfonyl-piperazine have been evaluated for their ability to inhibit human breast cancer cell proliferation. This research suggests a therapeutic potential for these derivatives in cancer treatment, especially in targeting breast cancer cells (Kumar et al., 2007).

Neuroleptic-like Activity

A study on 3-phenyl-2-piperazinyl-5H-1-benzazepines revealed compounds with neuroleptic-like activity, offering a novel class of neuroleptics for potentially treating schizophrenia and related conditions. These compounds showed promise in inhibiting exploratory activity, conditioned avoidance response, and self-stimulation response, indicating their potential utility in neuropsychiatric treatments (Hino et al., 1988).

Crystal Structure Analysis

The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine was characterized, providing insights into the molecular geometry and interactions of similar compounds. Such structural analyses are fundamental for designing drugs with enhanced efficacy and reduced side effects (Naveen et al., 2007).

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-22-13-8-14-23-15-17-24(18-16-23)21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNBULLXHNJBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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